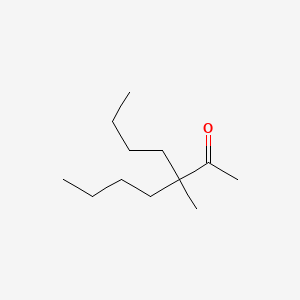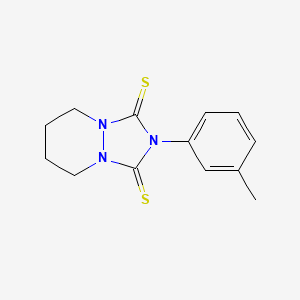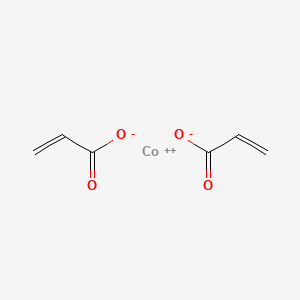
Cobalt(2+) acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(2+) acrylate is a coordination compound formed by the interaction of cobalt ions with acrylate ligands. This compound is of significant interest due to its applications in various fields, including polymer chemistry, catalysis, and materials science. The cobalt ion in this compound is in the +2 oxidation state, which allows it to participate in various chemical reactions and coordination processes.
准备方法
Synthetic Routes and Reaction Conditions
Cobalt(2+) acrylate can be synthesized through several methods. One common approach involves the reaction of cobalt(II) acetate with acrylic acid. The reaction typically occurs in an aqueous medium and can be represented by the following equation:
Co(CH3COO)2+2CH2=CHCOOH→Co(CH2=CHCOO)2+2CH3COOH
In this reaction, cobalt(II) acetate reacts with acrylic acid to form this compound and acetic acid as a byproduct. The reaction is usually carried out at room temperature, and the product can be isolated by evaporation of the solvent and subsequent crystallization.
Industrial Production Methods
In industrial settings, this compound is often produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Cobalt(2+) acrylate undergoes various chemical reactions, including:
Oxidation: Cobalt(2+) can be oxidized to cobalt(3+) in the presence of strong oxidizing agents.
Reduction: Cobalt(2+) can be reduced to cobalt(0) or cobalt(1+) using reducing agents such as sodium borohydride.
Substitution: The acrylate ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can serve as reducing agents.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed
Oxidation: Cobalt(3+) acrylate or cobalt(3+) oxide.
Reduction: Cobalt(0) nanoparticles or cobalt(1+) complexes.
Substitution: New cobalt complexes with different ligands.
科学研究应用
Cobalt(2+) acrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a catalyst in the polymerization of acrylate monomers, leading to the formation of various polymeric materials.
Materials Science: It is used in the synthesis of advanced materials such as metal-organic frameworks and coordination polymers.
Biology and Medicine: This compound is studied for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging.
作用机制
The mechanism by which cobalt(2+) acrylate exerts its effects depends on the specific application. In polymerization reactions, the cobalt ion acts as a catalyst, facilitating the formation of polymer chains through radical or coordination mechanisms. In catalysis, this compound can activate substrates by coordinating to them and facilitating their transformation through various pathways.
相似化合物的比较
Cobalt(2+) acrylate can be compared with other cobalt-based compounds such as cobalt(II) acetate, cobalt(II) chloride, and cobalt(II) nitrate. While these compounds share some similarities in their coordination chemistry, this compound is unique in its ability to participate in polymerization reactions and form stable coordination complexes with acrylate ligands.
Similar Compounds
Cobalt(II) acetate: Used in similar catalytic applications but lacks the specific reactivity of the acrylate ligand.
Cobalt(II) chloride: Commonly used in coordination chemistry but has different solubility and reactivity properties.
Cobalt(II) nitrate: Used in various chemical reactions but is more prone to oxidation compared to this compound.
属性
CAS 编号 |
58197-53-8 |
|---|---|
分子式 |
C6H6CoO4 |
分子量 |
201.04 g/mol |
IUPAC 名称 |
cobalt(2+);prop-2-enoate |
InChI |
InChI=1S/2C3H4O2.Co/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 |
InChI 键 |
IRBDRMFJBYHCEO-UHFFFAOYSA-L |
规范 SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].[Co+2] |
相关CAS编号 |
79-10-7 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14621719.png)

![Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate](/img/structure/B14621730.png)
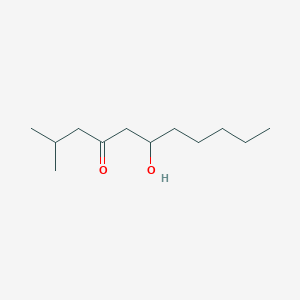
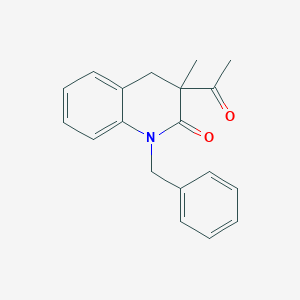
![1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole](/img/structure/B14621761.png)

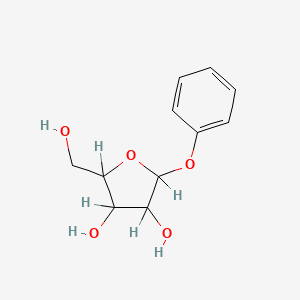
![1-[(Z)-[(2E)-1-(4-methoxyphenyl)-2-(methylcarbamothioylhydrazinylidene)ethylidene]amino]-3-methylthiourea](/img/structure/B14621774.png)
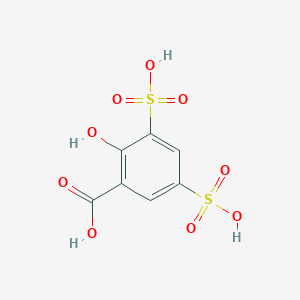
![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid](/img/structure/B14621787.png)

